molecular formula C9H10O2 B13625470 (4-Hydroxy-2-methylphenyl)acetaldehyde CAS No. 791594-78-0

(4-Hydroxy-2-methylphenyl)acetaldehyde

Cat. No.: B13625470
CAS No.: 791594-78-0
M. Wt: 150.17 g/mol
InChI Key: BHYLAGXLVFPDAR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-Hydroxy-2-methylphenyl)acetaldehyde is an organic compound with the molecular formula C9H10O2. It is a derivative of phenylacetaldehyde, characterized by the presence of a hydroxy group at the fourth position and a methyl group at the second position on the benzene ring. This compound is a white solid at room temperature and has various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

(4-Hydroxy-2-methylphenyl)acetaldehyde can be synthesized through several methods. One common approach involves the oxidation of (4-Hydroxy-2-methylphenyl)ethanol using oxidizing agents such as pyridinium chlorochromate (PCC) or manganese dioxide (MnO2). The reaction typically occurs under mild conditions and yields the desired aldehyde.

Industrial Production Methods

In industrial settings, this compound can be produced via the catalytic dehydrogenation of (4-Hydroxy-2-methylphenyl)methanol. This process involves the use of metal catalysts such as copper or palladium at elevated temperatures to facilitate the removal of hydrogen and formation of the aldehyde.

Chemical Reactions Analysis

Types of Reactions

(4-Hydroxy-2-methylphenyl)acetaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The aldehyde can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The hydroxy group can participate in nucleophilic substitution reactions, leading to the formation of ethers or esters.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: (4-Hydroxy-2-methylphenyl)acetic acid.

    Reduction: (4-Hydroxy-2-methylphenyl)methanol.

    Substitution: (4-Alkoxy-2-methylphenyl)acetaldehyde or (4-Hydroxy-2-methylphenyl)acetate.

Scientific Research Applications

(4-Hydroxy-2-methylphenyl)acetaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its role in metabolic pathways and its interactions with enzymes.

    Medicine: Research is ongoing to explore its potential therapeutic effects and its role in drug development.

    Industry: It is used in the production of fragrances and flavoring agents due to its aromatic properties.

Mechanism of Action

The mechanism of action of (4-Hydroxy-2-methylphenyl)acetaldehyde involves its interaction with specific molecular targets and pathways. For instance, it can act as a substrate for aldehyde dehydrogenase enzymes, leading to its conversion into the corresponding carboxylic acid. Additionally, its hydroxy group can form hydrogen bonds with biological molecules, influencing their structure and function.

Comparison with Similar Compounds

Similar Compounds

    (4-Hydroxyphenyl)acetaldehyde: Similar structure but lacks the methyl group at the second position.

    (4-Hydroxy-3-methylphenyl)acetaldehyde: Similar structure but has the methyl group at the third position instead of the second.

    (4-Hydroxy-2-methylacetophenone): Similar structure but has a ketone group instead of an aldehyde group.

Uniqueness

(4-Hydroxy-2-methylphenyl)acetaldehyde is unique due to the specific positioning of the hydroxy and methyl groups on the benzene ring, which influences its reactivity and interactions with other molecules. This distinct structure allows it to participate in unique chemical reactions and exhibit specific biological activities.

Properties

CAS No.

791594-78-0

Molecular Formula

C9H10O2

Molecular Weight

150.17 g/mol

IUPAC Name

2-(4-hydroxy-2-methylphenyl)acetaldehyde

InChI

InChI=1S/C9H10O2/c1-7-6-9(11)3-2-8(7)4-5-10/h2-3,5-6,11H,4H2,1H3

InChI Key

BHYLAGXLVFPDAR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)O)CC=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.